(Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine is a complex organic compound featuring a combination of functional groups, primarily a pyridine ring, a dioxolane ring, and an amine group. Its structural uniqueness gives it potential applications in various scientific fields, particularly in medicinal chemistry and materials science. The compound is classified under organic compounds due to its carbon-based structure and the presence of multiple functional groups that influence its reactivity and biological properties.
The synthesis of (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine typically involves several key steps:
In an industrial context, similar synthetic routes can be employed but scaled up for efficiency. Optimization of parameters such as temperature, pressure, and solvent choice is essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance production efficiency.
The molecular formula for (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine is , with a molecular weight of 236.27 g/mol. The compound features several notable structural elements:
The InChI key for this compound is ZJADTXIJZCYVQP-UPHRSURJSA-N, which provides a unique identifier for its chemical structure. The canonical SMILES representation is C1COC(O1)C2=CC(=NC=C2)OCC=CCN.
Property | Value |
---|---|
Molecular Formula | C12H16N2O3 |
Molecular Weight | 236.27 g/mol |
IUPAC Name | (Z)-4-[4-(1,3-dioxolan-2-yl)pyridin-2-yl]oxybut-2-en-1-amine |
InChI | InChI=1S/C12H16N2O3/c13... |
InChI Key | ZJADTXIJZCYVQP-UPHRSURJSA-N |
Isomeric SMILES | C1COC(O1)C2=CC(=NC=C2)OC/C=C\CN |
(Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine can participate in several chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and potential applications in drug development.
The mechanism of action for (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine largely depends on its application in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors:
This mechanism underlines its potential as a candidate for drug discovery and development.
The physical properties of (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine are crucial for its applications:
Property | Value |
---|---|
Appearance | Typically a solid or liquid depending on purity |
Solubility | Soluble in polar solvents like water or methanol |
The chemical properties include reactivity patterns influenced by its functional groups:
These properties are significant when considering applications in pharmaceuticals and materials science.
(Z)-4-((4-(1,3-Dioxolan-2-y)pyridin - 2 - yl)oxy)but - 2 - en - 1 - amine has potential applications across various scientific fields:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: